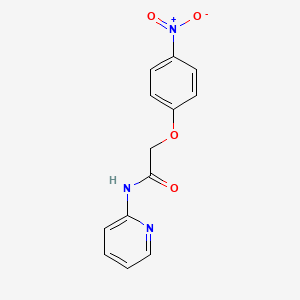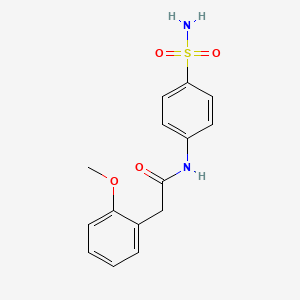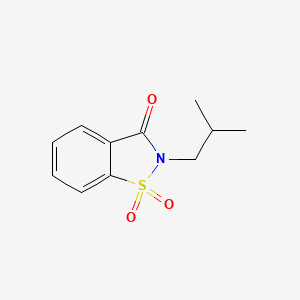
2-(4-nitrophenoxy)-N-(pyridin-2-yl)acetamide
Vue d'ensemble
Description
2-(4-nitrophenoxy)-N-(pyridin-2-yl)acetamide is an organic compound that features a nitrophenoxy group and a pyridinylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenoxy)-N-(pyridin-2-yl)acetamide typically involves the reaction of 4-nitrophenol with 2-chloro-N-(pyridin-2-yl)acetamide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-nitrophenoxy)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Major Products
Reduction: The major product is 2-(4-aminophenoxy)-N-(pyridin-2-yl)acetamide.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Applications De Recherche Scientifique
2-(4-nitrophenoxy)-N-(pyridin-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antitubercular drugs.
Biological Studies: The compound and its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(4-nitrophenoxy)-N-(pyridin-2-yl)acetamide depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. For example, some derivatives have been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine: This compound shares the nitrophenoxy group and has shown potential as an antitubercular agent.
3-(1H-benzo[d]imidazol-2-yl)-1H-indol-5-yl derivatives: These compounds have similar structural features and are studied for their antiproliferative activities.
Uniqueness
2-(4-nitrophenoxy)-N-(pyridin-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
IUPAC Name |
2-(4-nitrophenoxy)-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c17-13(15-12-3-1-2-8-14-12)9-20-11-6-4-10(5-7-11)16(18)19/h1-8H,9H2,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHSNPPVGUHVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{(E)-[2-(4-tert-butyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}benzonitrile](/img/structure/B3906262.png)
![3-[5-(2-bromophenyl)-2-furyl]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B3906263.png)

![(5Z)-2-amino-4,6-dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B3906270.png)
![5-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B3906276.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide](/img/structure/B3906284.png)
![(E)-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B3906293.png)
![3-[(E)-2-thien-2-ylvinyl]-5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol](/img/structure/B3906297.png)

![2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl-propylamino]ethanol](/img/structure/B3906314.png)
![N-cyclooctyl-4-[(4aS*,8aS*)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-4-oxobutanamide](/img/structure/B3906320.png)

![4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline](/img/structure/B3906338.png)
